2-(2,5-Dimethylphenyl)-2-oxoethyl 2-(4-methylbenzamido)benzoate

Catalog No.
S12054631
CAS No.
M.F
C25H23NO4
M. Wt
401.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2,5-Dimethylphenyl)-2-oxoethyl 2-(4-methylbenza...

Product Name

2-(2,5-Dimethylphenyl)-2-oxoethyl 2-(4-methylbenzamido)benzoate

IUPAC Name

[2-(2,5-dimethylphenyl)-2-oxoethyl] 2-[(4-methylbenzoyl)amino]benzoate

Molecular Formula

C25H23NO4

Molecular Weight

401.5 g/mol

InChI

InChI=1S/C25H23NO4/c1-16-9-12-19(13-10-16)24(28)26-22-7-5-4-6-20(22)25(29)30-15-23(27)21-14-17(2)8-11-18(21)3/h4-14H,15H2,1-3H3,(H,26,28)

InChI Key

ODIDDUCVPGHRAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OCC(=O)C3=C(C=CC(=C3)C)C

2-(2,5-Dimethylphenyl)-2-oxoethyl 2-(4-methylbenzamido)benzoate is a synthetic organic compound characterized by its complex structure, which includes a dimethylphenyl group, a keto group, and a benzamide moiety. The compound's molecular formula is C20H22N2O3C_{20}H_{22}N_{2}O_{3}, and it possesses a molecular weight of approximately 342.40 g/mol. The presence of both aromatic and aliphatic components in its structure suggests potential for various chemical interactions and biological activities.

, typical of compounds containing carbonyl and amide functional groups. Key reactions may include:

  • Nucleophilic Addition: The carbonyl group in the keto moiety can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Esterification: The benzoate group can react with alcohols to form esters, which may be useful in modifying solubility or reactivity.
  • Hydrolysis: In aqueous environments, the compound can hydrolyze to yield corresponding acids and amines, which may have distinct biological activities.

Preliminary studies suggest that compounds similar to 2-(2,5-dimethylphenyl)-2-oxoethyl 2-(4-methylbenzamido)benzoate exhibit significant biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Certain compounds in this class have been investigated for their ability to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects: The presence of aromatic amides often correlates with anti-inflammatory properties.

The synthesis of 2-(2,5-dimethylphenyl)-2-oxoethyl 2-(4-methylbenzamido)benzoate can be achieved through multi-step organic reactions. A general synthetic route may involve:

  • Formation of the Keto Intermediate: Starting from 2,5-dimethylphenylamine and an appropriate acylating agent to introduce the keto functionality.
  • Amidation Reaction: Reacting the keto intermediate with 4-methylbenzoyl chloride to form the desired amide linkage.
  • Esterification: Finally, reacting with benzoic acid derivatives to introduce the benzoate functionality.

Each step requires careful control of reaction conditions to ensure high yields and purity.

This compound has potential applications in several fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development targeting infectious diseases or cancer.
  • Chemical Research: It can be used as a reagent in organic synthesis or as a building block for more complex molecules.
  • Material Science: Its unique properties may allow for applications in developing new materials with specific functionalities.

Interaction studies involving 2-(2,5-dimethylphenyl)-2-oxoethyl 2-(4-methylbenzamido)benzoate could explore:

  • Protein Binding: Investigating how the compound interacts with various proteins could provide insights into its mechanism of action.
  • Enzyme Inhibition: Understanding its role as an inhibitor for specific enzymes could reveal therapeutic potentials.
  • Cellular Uptake: Studies on how effectively cells absorb this compound can inform its bioavailability and efficacy.

Several compounds share structural characteristics with 2-(2,5-dimethylphenyl)-2-oxoethyl 2-(4-methylbenzamido)benzoate. Here are some examples:

Compound NameMolecular FormulaUnique Features
2-(2,5-Dimethylphenyl)-2-oxoethyl (4-ethoxyphenyl)acetateC18H23NO3C_{18}H_{23}NO_3Contains an ethoxy group; different ester functionality.
N-((4-(2,5-dimethylphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamideC28H27N5O2SC_{28}H_{27}N_5O_2SIncorporates a triazole ring; potential for diverse biological activity.
2-(2,5-Dimethylphenyl)-2-oxoethyl 2-methyl-4-quinolinecarboxylateC20H22N2O3C_{20}H_{22}N_2O_3Contains a quinoline structure; known for different pharmacological properties.

Uniqueness

The uniqueness of 2-(2,5-dimethylphenyl)-2-oxoethyl 2-(4-methylbenzamido)benzoate lies in its specific combination of functional groups that may enhance its biological activity compared to similar compounds. Its structural diversity allows for tailored interactions with biological targets, making it a valuable candidate for further research and development.

XLogP3

5.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

401.16270821 g/mol

Monoisotopic Mass

401.16270821 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-09-2024

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